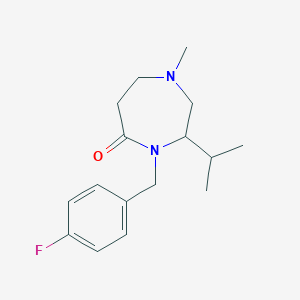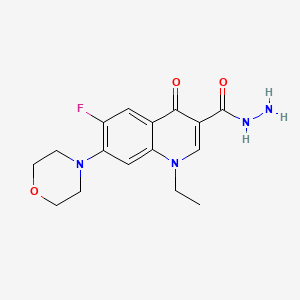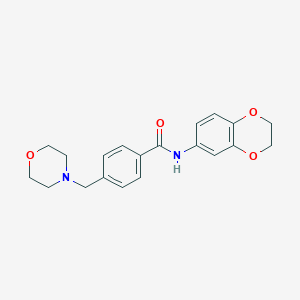
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity, causing significant distress or interpersonal difficulty. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
作用机制
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one works by targeting several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which results in an increase in the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. The drug has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire. This compound has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has several advantages and limitations for use in laboratory experiments. The drug has been extensively studied in clinical trials, which provides a large body of data on its efficacy and safety. However, the drug has a narrow therapeutic window, which means that it must be carefully dosed to avoid adverse effects. Additionally, the drug has a number of potential interactions with other medications, which must be taken into account when designing experiments.
未来方向
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one. One potential area of research is the use of the drug in the treatment of other conditions, such as depression, anxiety, and alcohol dependence. Another potential area of research is the development of new drugs that target the same neurotransmitters as this compound, but with fewer side effects. Additionally, further studies are needed to determine the long-term effects of this compound on sexual function and overall health.
合成方法
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 4-fluorobenzylamine with isopropylmagnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 1-methyl-1,4-diazepane-5-one to form the intermediate product, which is subsequently treated with acetic acid to yield this compound.
科学研究应用
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has been extensively studied in clinical trials for its efficacy and safety in the treatment of HSDD in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with low sexual desire. This compound has also been studied for its potential use in the treatment of other conditions, such as depression, anxiety, and alcohol dependence.
属性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)15-11-18(3)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYNMLTVHPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)


![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)

![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)